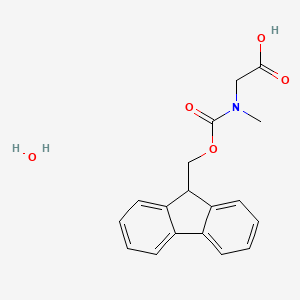

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide

Übersicht

Beschreibung

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with ethyl and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves the reaction of N-(2-ethyl-6-methylphenyl)acetamide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:

- Dissolve N-(2-ethyl-6-methylphenyl)acetamide in anhydrous dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add ethyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product with an organic solvent.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the reproducibility and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-ethyl-6-methylphenyl)acetamide: Lacks the ethoxymethyl group, which may affect its reactivity and applications.

N-(ethoxymethyl)-N-phenylacetamide: Lacks the ethyl and methyl substituents on the phenyl ring, which can influence its chemical properties and biological activity.

Uniqueness

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide is unique due to the presence of both ethyl and methyl groups on the phenyl ring, as well as the ethoxymethyl group

Eigenschaften

IUPAC Name |

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-5-13-9-7-8-11(3)14(13)15(12(4)16)10-17-6-2/h7-9H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTPWDSKALFRMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(COCC)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017789 | |

| Record name | Deschloroacetochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162102-65-0 | |

| Record name | Deschloroacetochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of acetochlor?

A1: Acetochlor disrupts plant growth by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis. [] This disruption leads to the cessation of cell growth and ultimately plant death.

Q2: Why is acetochlor effective against certain weeds while being relatively safe for crops like corn and sorghum?

A2: The selectivity of acetochlor arises from differences in herbicide metabolism between susceptible and tolerant plants. Tolerant crops like corn and sorghum can rapidly detoxify acetochlor, primarily by forming non-toxic thioether conjugates, usually with glutathione (GSH) or homoglutathione (hGSH). Susceptible weeds, on the other hand, metabolize acetochlor at a much slower rate, leading to the accumulation of toxic levels within their tissues. []

Q3: How do safeners enhance the tolerance of crops like maize to acetochlor?

A3: Safeners like dichlormid and CGA-154281 increase the activity of glutathione S-transferase (GST) in maize. [] This enzyme catalyzes the conjugation of acetochlor with glutathione, thus accelerating its detoxification and enhancing crop tolerance.

Q4: What is the primary route of acetochlor dissipation in the environment?

A4: Acetochlor degrades rapidly in the soil, primarily through microbial activity. [] Its half-life in soil typically ranges from 3 to 9 days. []

Q5: Are acetochlor metabolites found in water resources?

A5: Yes, acetochlor degrades into various metabolites in the soil, some of which are more mobile and persistent than the parent compound. [] Studies have detected acetochlor metabolites, particularly acetochlor ethanesulfonic acid (ESA) and, to a lesser extent, acetochlor oxanilic acid (OXA), in both groundwater and surface water, including drinking water sources. [, , ]

Q6: How effective are conventional drinking water treatment processes in removing acetochlor and its metabolites?

A6: Activated carbon treatment has been shown to be effective in removing both acetochlor and its metabolites from drinking water. [] Other treatment processes like granulated activated carbon/contact aerobic membrane bioreactor (GAC/MBR) systems, electro-Fenton (EF) processes, and nanofiltration (NF) have also demonstrated high removal efficiencies for acetochlor and its metabolites. []

Q7: What is the molecular formula and weight of acetochlor?

A7: The molecular formula of acetochlor is C14H19ClNO2, and its molecular weight is 269.77 g/mol. []

Q8: How is acetochlor typically analyzed in environmental and biological matrices?

A8: Various analytical techniques are used to detect and quantify acetochlor, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. [, ]

Q9: Have specific antibodies been developed for acetochlor detection?

A9: Yes, polyclonal antibodies have been produced against acetochlor and used to develop a sensitive and specific polarization fluoroimmunoassay (PFIA). This method allows for the rapid and cost-effective detection of acetochlor in water samples. []

Q10: How is the quality of acetochlor analysis ensured?

A10: Analytical methods for acetochlor undergo rigorous validation to ensure their accuracy, precision, specificity, and sensitivity. This typically involves analyzing standard solutions and spiked samples to determine recovery, linearity, and limits of detection and quantification. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Methylphenyl)amino]butanohydrazide](/img/structure/B1442624.png)

![1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442631.png)

![4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1442632.png)

![3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1442634.png)

![1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442635.png)

![([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride](/img/structure/B1442638.png)

![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B1442639.png)

![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1442642.png)

![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B1442643.png)